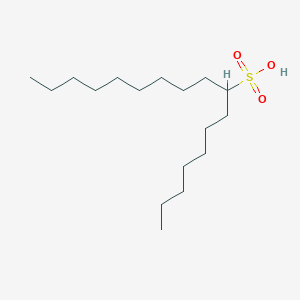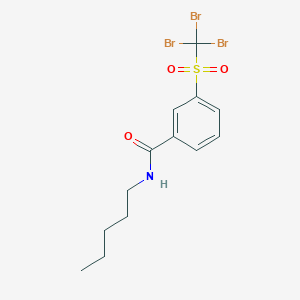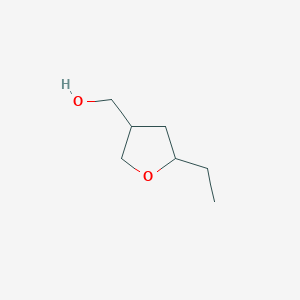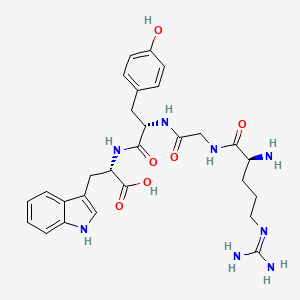
1,3-Dihydroxypropan-2-yl octadec-11-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxypropan-2-yl octadec-11-enoate is a chemical compound with the molecular formula C21H40O4 It is an ester formed from the reaction of 1,3-dihydroxypropan-2-yl and octadec-11-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl octadec-11-enoate can be synthesized through esterification reactions. One common method involves the reaction of 1,3-dihydroxypropan-2-yl with octadec-11-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroxypropan-2-yl octadec-11-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of octadec-11-enoic acid or corresponding ketones.
Reduction: Formation of 1,3-dihydroxypropan-2-yl alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
1,3-Dihydroxypropan-2-yl octadec-11-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in lipid metabolism and cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic properties.
Mécanisme D'action
The mechanism of action of 1,3-dihydroxypropan-2-yl octadec-11-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may modulate lipid metabolism by influencing enzymes involved in fatty acid synthesis and degradation. Additionally, it may affect cell signaling pathways related to inflammation and cellular stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dihydroxypropan-2-yl hexadec-9-enoate
- 1,3-Dihydroxypropan-2-yl undec-10-enoate
- 1,3-Dihydroxypropan-2-yl nonadec-9-enoate
Uniqueness
1,3-Dihydroxypropan-2-yl octadec-11-enoate is unique due to its specific chain length and degree of unsaturation, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.
Propriétés
Numéro CAS |
329767-15-9 |
|---|---|
Formule moléculaire |
C21H40O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl octadec-11-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h7-8,20,22-23H,2-6,9-19H2,1H3 |
Clé InChI |
OTDARJOVCLILGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCCCC(=O)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)


silane](/img/structure/B14244348.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)


![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)




